molecular formula C22H25N3O2 B11304479 N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11304479
M. Wt: 363.5 g/mol
InChI Key: HGIIEQVDLOZSBV-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines an oxazole ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide include:

  • N-[2-(diethylamino)ethyl]benzamide
  • 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)

Uniqueness

What sets this compound apart is its unique combination of an oxazole ring and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H25N3O2/c1-3-25(4-2)20(17-11-7-5-8-12-17)16-23-22(26)19-15-21(27-24-19)18-13-9-6-10-14-18/h5-15,20H,3-4,16H2,1-2H3,(H,23,26)

InChI Key

HGIIEQVDLOZSBV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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